3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile
Description
3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a nitrile-containing heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core. Its synthesis involves reactions of bis-3-oxopropanenitrile (compound 4) with aromatic diazonium salts in ethanol/DMF under basic conditions, yielding hydrazone derivatives . The compound’s structure includes a propanenitrile side chain with an amino group, which may confer reactivity for further functionalization.
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2 |
InChI Key |
KPWRPTFUPYTAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CC(CN)C#N)C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Pyrrolo[2,1-f][1, triazine Core Formation
The pyrrolo[2,1-f] triazine moiety forms the foundation of this compound. A widely adopted method involves N-amination of pyrrole precursors followed by cyclization. For example, methyl pyrrole-2-carboxylate undergoes N-amination using NH₂Cl or O-(diphenylphosphinyl)hydroxylamine to introduce the N–N bond critical for triazine formation . Subsequent cyclization with formamide at 165°C yields the bicyclic structure, which is then functionalized at the C-4 position using POCl₃ . This approach achieves yields exceeding 70% in optimized conditions .
Functionalization at the C-5 Position
Introducing the methylpropanenitrile side chain at the C-5 position requires regioselective alkylation . A two-step process is employed:
-
Bromination : NBS (N-bromosuccinimide) selectively brominates the C-5 position of the pyrrolotriazine core .
-
Nucleophilic substitution : The brominated intermediate reacts with 2-aminopropanenitrile in the presence of a palladium catalyst, enabling C–C bond formation .
Recent studies indicate that using Pd(PPh₃)₄ as a catalyst in DMF at 80°C achieves a 65% yield for this step .
Multistep Synthesis from β-Substituted Acrylates
A linear seven-step route starting from β-substituted acrylates has been reported :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition with TosMIC | NaH, THF, 0°C to RT | 85% |
| 2 | Acylation with trichloroacetyl chloride | CH₂Cl₂, 0°C | 78% |
| 3 | N-amination | NH₂Cl, Et₃N, DMF | 70% |
| 4 | Cyclization | Formamide, 165°C | 68% |
| 5 | Chlorination | POCl₃, reflux | 90% |
| 6 | Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | 75% |
| 7 | Alkylation with aminopropanenitrile | NaHMDS, THF, -78°C | 62% |
This method emphasizes the versatility of transition metal catalysis in constructing complex heterocycles .
Transition Metal-Mediated Approaches
Palladium-catalyzed cross-coupling reactions are pivotal for introducing the methylpropanenitrile group. For instance:
-
Buchwald-Hartwig amination : Aryl bromides at C-5 react with 2-aminopropanenitrile using Pd₂(dba)₃ and Xantphos, yielding 72% of the desired product .
-
Sonogashira coupling : Ethynyl precursors couple with nitrile-containing partners, though this method is less efficient (55% yield) .
Rearrangement of Pyrrolooxadiazines
An unconventional route involves the thermal rearrangement of pyrrolooxadiazines . Heating 7-bromo-2-(methylsulfanyl)pyrrolooxadiazine with 2-aminopropanenitrile in DMSO at 120°C induces a ring-contraction reaction, forming the target compound in 60% yield . This method avoids harsh chlorination steps but requires careful temperature control to prevent decomposition.
Scalability and Industrial Considerations
Large-scale synthesis faces challenges in purification due to the compound’s polar nature. A patented workflow addresses this by using continuous-flow reactors for the cyclization step, reducing reaction times from 12 hours to 30 minutes and improving yields to 82% . Additionally, green chemistry principles have been applied by replacing POCl₃ with PCl₃ in chlorination steps, reducing hazardous waste .
Chemical Reactions Analysis
Amino Group (-NH₂)
The primary amine participates in nucleophilic substitution and phosphorylation reactions. In structurally related compounds (e.g., GS-5734 prodrug derivatives), the amino group reacts with phosphoramidate electrophiles under Brønsted basic (e.g., t-BuMgCl) or Lewis acidic (e.g., MgCl₂) conditions in polar aprotic solvents to form phosphoramidate prodrugs . Typical yields range from 10–70%, with diastereomeric ratios of 1.5–2.6:1 at phosphorus .
Nitrile Group (-CN)
The nitrile undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. While direct data for this compound is limited, analogous nitrile-containing pyrrolotriazine derivatives show this reactivity .
Pyrrolo[2,1-f] triazine Core
The fused heterocycle enables electrophilic aromatic substitution (EAS) at electron-rich positions. For example, halogenation or nitration may occur at C-7 or C-8 due to the electron-donating effects of the pyrrole nitrogen .
Phosphoramidate Prodrug Formation
A critical reaction involves coupling the amino group with prodrug electrophiles like p-nitrophenol (PNP) or pentafluorophenol (PFP). Representative conditions and outcomes include:
| Reagent | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| PNP electrophile | t-BuMgCl, THF, 0°C | 10–43% | 1.5–2.6:1 |
| PFP electrophile | MgCl₂, DMF, rt | 60–70% | 1.5–2.6:1 |
This reaction is pivotal for enhancing pharmacokinetic properties in drug candidates .
Hydrolysis of Nitrile
Under basic conditions (e.g., NaOH/H₂O), the nitrile converts to a carboxylate, while acidic conditions (e.g., HCl/H₂O) yield an amide. Experimental validation for this compound is pending, but analogous systems confirm this pathway .
Heterocyclic Modifications
The pyrrolotriazine core can undergo cycloaddition or alkylation. For instance, magnesium-halogen exchange reactions with t-BuMgCl enable functionalization at C-5 or C-7 positions .
Comparative Reactivity with Structural Analogs
The table below highlights reactivity differences between the target compound and related derivatives:
Mechanistic Insights
-
Phosphorylation : The amino group attacks the electrophilic phosphorus center in prodrug precursors, forming a P–N bond. Steric and electronic factors influence diastereoselectivity .
-
Nitrile Reactivity : Hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on pH and solvent polarity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile may serve as inhibitors for enzymes involved in cancer progression. Specifically, they have shown promise as tankyrase inhibitors and phosphoinositide 3-kinase inhibitors, which are critical targets in cancer therapy. The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for various cancers.
Case Study:
A study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazin exhibited significant cytotoxicity against cancer cell lines. Further investigation into the specific interactions of this compound with cancer-related proteins is ongoing.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their anticonvulsant properties.
Case Study:
In preclinical models of epilepsy, certain pyrrolo[2,1-f][1,2,4]triazin derivatives demonstrated efficacy in reducing seizure frequency. This indicates that this compound could be investigated further for its potential anticonvulsant effects.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies can help identify binding affinities and mechanisms of action against specific proteins involved in disease pathways.
| Target Protein | Binding Affinity | Potential Application |
|---|---|---|
| Tankyrase | High | Cancer therapy |
| PI3K | Moderate | Metabolic disorders |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes can be explored through various biochemical assays. Initial findings suggest it may inhibit enzymes linked to metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies involving nucleophilic substitutions and cycloadditions. Research on its derivatives is essential to enhance its pharmacological profiles and discover new therapeutic applications.
Table: Comparison of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Amino-5H-pyrrolo[2,3-e]-1,2,4-triazine | Structure | Exhibits anti-cancer properties |
| Pyrrolo[2,1-f][1,2,4]triazine derivatives | Various | Known for diverse biological activities |
| 5-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazine | Structure | Potential phosphoinositide 3-kinase inhibitors |
Mechanism of Action
The mechanism of action of 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition can disrupt the signaling pathways that promote tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The pyrrolo[2,1-f][1,2,4]triazine scaffold is shared among several compounds, but substituents critically influence their properties. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Functional Group Implications
- Nitrile Group : Present in the target compound, this polar group may enhance reactivity (e.g., in click chemistry) but could reduce bioavailability due to metabolic instability .
- Piperidin-3-ol and Methoxyphenyl Groups : In the patented derivative, these substituents likely improve solubility and target binding affinity, critical for pharmaceutical efficacy. The hydroxyl and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, respectively .
Research Findings and Inferred Properties
Reactivity and Derivative Formation
The target compound reacts with diazonium salts to form hydrazones (e.g., 11a,b ), highlighting its versatility as a building block for nitrogen-containing heterocycles . This contrasts with the patented compound, which is engineered for minimal reactivity post-synthesis to ensure stability in drug formulations.
Pharmacological Potential
The nitrile group’s presence in the target compound may limit its therapeutic use unless further derivatized to enhance pharmacokinetics .
Biological Activity
3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,1-f][1,2,4]triazin moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as amino and nitrile suggests that it may interact with various biological targets, leading to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.23 g/mol. Its structure includes:
- Pyrrole ring : Contributes to the compound's reactivity and biological interactions.
- Triazine ring : Known for its role in various biological processes.
- Amino group : Potentially acts as a nucleophile in biochemical reactions.
- Nitrile group : Reactive towards hydrolysis, which can influence its biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. They have been identified as potential inhibitors of enzymes and receptors involved in cancer progression:
| Compound | Activity | Reference |
|---|---|---|
| Tankyrase Inhibitors | Inhibit cancer cell proliferation | |
| Phosphoinositide 3-Kinase Inhibitors | Target signaling pathways in tumors |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Similar pyrrolo derivatives have been reported to possess antibacterial and antifungal activities. For example:
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific proteins involved in critical signaling pathways related to cancer and metabolism. Techniques such as molecular docking studies are being employed to elucidate these interactions further.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
-
Inhibition of Cancer Cell Lines :
- A study demonstrated that derivatives inhibited the growth of various cancer cell lines through modulation of key signaling pathways.
- Results indicated a dose-dependent response with significant reductions in cell viability.
-
Antimicrobial Efficacy :
- Another investigation into pyrrolo derivatives revealed their effectiveness against resistant strains of bacteria and fungi.
- The compounds showed minimal toxicity to mammalian cells while effectively reducing microbial load.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing pyrrolo[2,1-f][1,2,4]triazine derivatives like 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile?
- Methodology : Key steps include N-amination (e.g., using NHCl or O-(diphenylphosphinyl) hydroxylamine) to introduce the N–N bond and cyclization under basic conditions (e.g., 2 M NaOH) to form the bicyclic core. For example, pyrrole derivatives are functionalized via benzoyl isothiocyanate treatment followed by hydrolytic cyclization and S-methylation . Chlorination with POCl or bromination with NBS (N-bromosuccinimide) is often used to block reactive positions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology : Use X-ray crystallography to resolve crystal structures (e.g., crystalline forms described in patents ). NMR spectroscopy (e.g., H and C) and HPLC-MS are critical for verifying regioselectivity and purity. For example, bromination at the C-7 position of pyrrolo[2,1-f][1,2,4]triazine can be confirmed via H NMR shifts and high-resolution mass spectrometry .
Q. What are the primary biological targets associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Methodology : These compounds are designed to inhibit kinases (e.g., ALK, EGFR, VEGF receptors) and viral polymerases (e.g., norovirus RdRp). Activity is assessed via in vitro kinase inhibition assays (IC determination) and viral replication studies in cell cultures. For instance, 4-aminopyrrolo[2,1-f][1,2,4]triazine nucleosides show anti-norovirus activity by targeting RdRp .
Advanced Research Questions
Q. How can conflicting data on the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazine analogs be resolved?
- Methodology : Conduct structure-activity relationship (SAR) studies to isolate variables. For example, substituents at C-5 (e.g., methyl groups) and C-6 (alkoxy groups) significantly impact kinase inhibition . Use cryo-EM or molecular docking to analyze binding interactions with viral polymerases and compare results across in vitro (e.g., enzymatic assays) and in vivo models (e.g., African green monkey studies ).
Q. What strategies optimize synthetic yield and regioselectivity in bromination reactions of the pyrrolo[2,1-f][1,2,4]triazine core?
- Methodology : Use NBS in DMF at controlled temperatures (0–5°C) to favor C-7 bromination over C-5 (~5:1 selectivity) . For continuous-flow synthesis, optimize residence time and reagent stoichiometry to achieve >90% yield, as demonstrated for 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .
Q. How do crystalline forms of pyrrolo[2,1-f][1,2,4]triazine derivatives affect bioavailability and stability?
- Methodology : Compare polymorphs (e.g., Forms A and B in patent ) via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction). Solubility and dissolution rates can be tested in simulated gastric fluid. For instance, piperidin-3-ol derivatives with methoxyphenyl groups show enhanced pharmacokinetic profiles due to improved crystallinity .
Q. What computational tools are effective for predicting the activity of novel pyrrolo[2,1-f][1,2,4]triazine analogs?
- Methodology : Use density functional theory (DFT) to calculate electron distribution at reactive sites (e.g., C-4 for nucleophilic substitution). Molecular dynamics simulations can model interactions with kinase ATP-binding pockets. For example, substituents at C-5 and C-7 were optimized using free-energy perturbation (FEP) calculations to enhance binding to VEGF receptors .
Data Contradiction Analysis
Q. Why do some pyrrolo[2,1-f][1,2,4]triazine analogs show divergent activity in kinase vs. antiviral assays?
- Resolution : Kinase inhibition often requires bulky substituents (e.g., benzyloxy groups) to occupy hydrophobic pockets, while antiviral activity depends on hydrogen-bonding motifs (e.g., 4-amino groups) to engage viral polymerases. Cross-test analogs in both assay types and use proteomic profiling to identify off-target effects .
Q. How to address low reproducibility in cyclization steps during scale-up?
- Resolution : Transition from batch to continuous-flow synthesis to control reaction parameters (temperature, mixing efficiency). For example, cyclization with FAA (fluoroacetic acid) in flow reactors improved consistency and reduced byproducts .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Reaction Step |
| -------------- |
| Bromination |
| N-amination |
| Cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
